

An In-depth Technical Guide on Tubulin Inhibitor Compound 14b Variants

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The designation "Compound 14b" has been assigned to at least three distinct chemical entities that function as tubulin inhibitors, a class of molecules critical in cancer research and drug development. These compounds disrupt microtubule dynamics, essential for cell division and other vital cellular processes, leading to cell cycle arrest and apoptosis. This guide provides a detailed technical overview of three prominent "Compound 14b" variants, summarizing their quantitative data, experimental protocols, and mechanisms of action to aid researchers in their scientific endeavors. The variants covered include an N-benzoylated phenothiazine, a chiral β -lactam bridged combretastatin A-4 analogue, and a hydroxamic acid-based microtubule-destabilizing agent.

N-Benzoylated Phenothiazine Compound 14b (Tubulin Inhibitor 6)

This compound, identified as (2-chloro-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone, is a potent inhibitor of tubulin polymerization.[1]

Quantitative Data

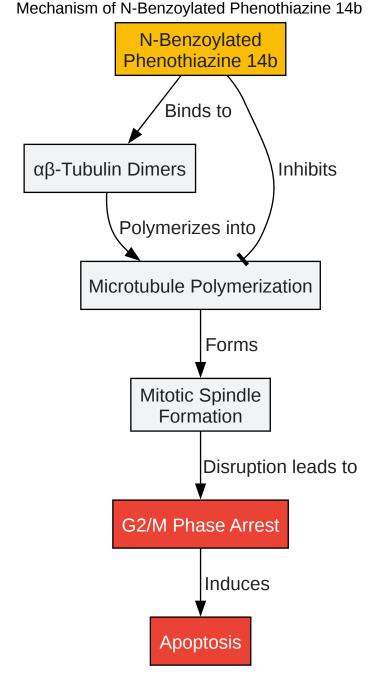


Parameter	Value	Cell Line/System	Reference
Tubulin Polymerization IC50	0.87 μΜ	In vitro assay	[1]
Cell Growth Inhibition	840 nM	K562	[1]

Mechanism of Action

Compound 14b, the N-benzoylated phenothiazine, exerts its anticancer effects by directly interfering with microtubule dynamics. By inhibiting the polymerization of tubulin dimers into microtubules, it disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.[2] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[2]





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Mechanism of N-Benzoylated Phenothiazine 14b



Chiral β-Lactam Bridged Combretastatin A-4 Analogue 14b

This compound is a potent, asymmetrically synthesized analogue of Combretastatin A-4 (CA-4), a well-known natural tubulin inhibitor. It features a β -lactam bridge and demonstrates high cytotoxicity against various cancer cell lines.[3]

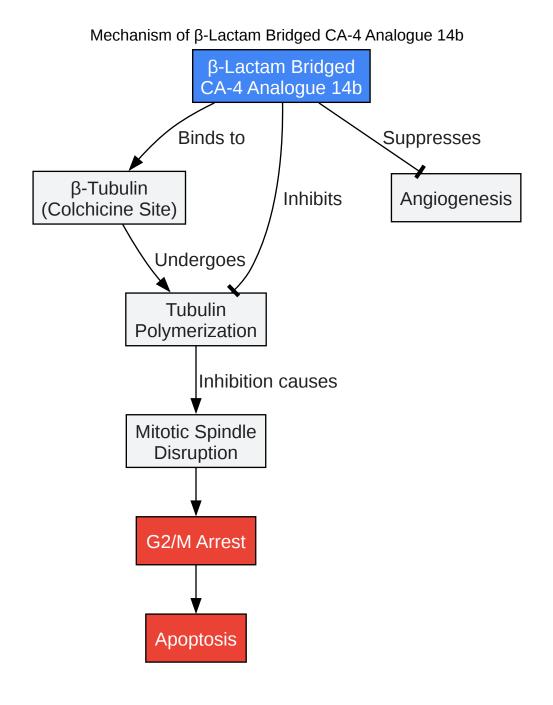
Ouantitative Data

Cell Line	IC50 (μM)	Reference
A2780 (Ovarian)	0.001 - 0.021	[3]
HeLa (Cervical)	0.001 - 0.021	[3]
SKOV-3 (Ovarian)	0.001 - 0.021	[3]
MDA-MB-231 (Breast)	0.001 - 0.021	[3]

Mechanism of Action

This analogue of CA-4 binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[3] This action disrupts the formation and function of the mitotic spindle, leading to a halt in the cell cycle at the G2/M phase.[3] Consequently, the cell undergoes apoptosis. Further studies have indicated that this compound also possesses anti-angiogenic properties.[3]





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Mechanism of β-Lactam Bridged CA-4 Analogue 14b



Hydroxamic Acid-Based Microtubule-Destabilizing Agent SKLB-14b

SKLB-14b is a novel, orally available microtubule-destabilizing agent that incorporates a hydroxamic acid moiety. It shows potent antitumor activity, including against multidrug-resistant cancer cells.[4][5]

Quantitative Data

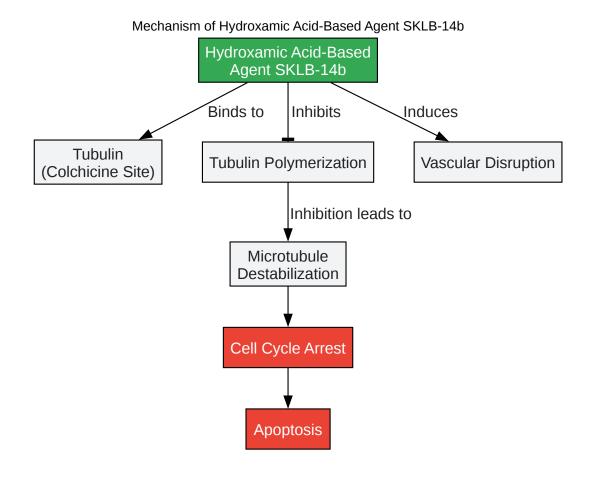
Note: Specific IC50 values for a wide spectrum of cell lines are described as being in the "low nanomolar" range in the source literature. For precise values, consulting the full-text article is recommended.

Parameter	Observation	Cell Line/System	Reference
Antiproliferative Activity	Low nanomolar IC50 values	Wide spectrum of human cancer cell lines (sensitive and multidrug-resistant)	[4][5]
In Vivo Efficacy	70.6% tumor growth inhibition (50 mg/kg)	Osimertinib resistant NSCLC PDX model	[4][5]

Mechanism of Action

SKLB-14b binds to the colchicine site of tubulin, leading to the inhibition of tubulin polymerization and destabilization of microtubules.[4][5] This disruption of the microtubule network results in cell cycle arrest and the induction of apoptosis.[4][5] Additionally, SKLB-14b exhibits vascular disrupting activities, further contributing to its potent anti-tumor effects.[4][5]





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Mechanism of Hydroxamic Acid-Based Agent SKLB-14b

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for the key experiments cited in the evaluation of these compounds.

Tubulin Polymerization Assay (Turbidimetric)

Foundational & Exploratory





This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

 Reagents and Materials: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), test compound dissolved in DMSO, and a temperature-controlled microplate reader.

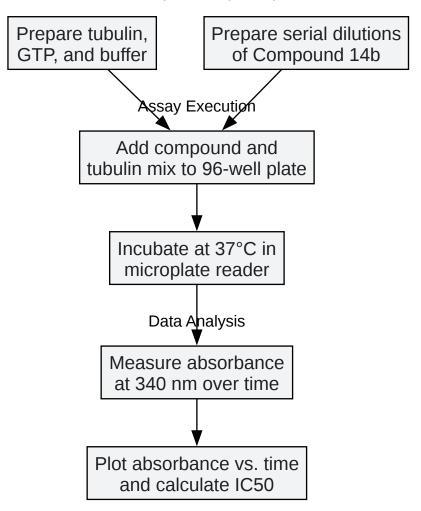
Procedure:

- A reaction mixture containing tubulin, GTP, and polymerization buffer is prepared and kept on ice.
- The test compound at various concentrations is added to the wells of a 96-well plate.
- The tubulin reaction mixture is added to the wells.
- The plate is immediately placed in the microplate reader pre-warmed to 37°C.
- The absorbance at 340 nm is measured every minute for a defined period (e.g., 60 minutes).
- The increase in absorbance, which corresponds to the extent of tubulin polymerization, is plotted against time. The IC50 value is calculated from the concentration-response curve.



Workflow for Tubulin Polymerization Assay

Preparation (on ice)



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Workflow for Tubulin Polymerization Assay

Cell Viability Assay (MTT or similar)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).



 Reagents and Materials: Cancer cell lines, appropriate cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, 96-well plates, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a microplate reader.

Procedure:

- Cells are seeded in 96-well plates and allowed to adhere overnight.
- The medium is replaced with fresh medium containing serial dilutions of the test compound.
- Cells are incubated for a specified period (e.g., 48 or 72 hours).
- MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow the formation of formazan crystals.
- The medium is removed, and DMSO is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm).
- The percentage of cell viability is calculated relative to untreated control cells, and the IC50 is determined.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

 Reagents and Materials: Cancer cell lines, cell culture reagents, test compound, phosphatebuffered saline (PBS), ethanol (for fixation), RNase A, and a DNA staining dye (e.g., propidium iodide).

Procedure:

- Cells are treated with the test compound for a specific duration (e.g., 24 hours).
- Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol.



- Fixed cells are washed with PBS and then incubated with RNase A and propidium iodide.
- The DNA content of the cells is analyzed by flow cytometry.
- The percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Reagents and Materials: Cancer cell lines, cell culture reagents, test compound, Annexin V-FITC, propidium iodide (PI), and a binding buffer.
- Procedure:
 - Cells are treated with the test compound for a defined period.
 - Cells are harvested, washed, and resuspended in the binding buffer.
 - Annexin V-FITC and PI are added to the cell suspension.
 - After a short incubation in the dark, the cells are analyzed by flow cytometry.
 - The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

Conclusion

The term "Compound 14b" encompasses a diverse group of potent tubulin inhibitors with significant potential in cancer therapy. While they share a common molecular target, their distinct chemical scaffolds offer different pharmacological profiles and opportunities for further development. This guide provides a foundational understanding of three such compounds, highlighting the importance of precise chemical identification in scientific communication. The provided data and protocols serve as a valuable resource for researchers working to advance the field of cancer therapeutics through the exploration of novel microtubule-targeting agents.



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- To cite this document: BenchChem. [An In-depth Technical Guide on Tubulin Inhibitor Compound 14b Variants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623227#what-is-tubulin-inhibitor-compound-14b]

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